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Compound of Interest

Compound Name: 6-Bromo-5-iodopyridin-3-amine

Cat. No.: B3029551 Get Quote

An In-Depth Technical Guide to 6-Bromo-5-iodopyridin-3-amine (CAS 697300-68-8)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on 6-Bromo-5-iodopyridin-3-amine. This highly

functionalized pyridine scaffold is a valuable building block in modern synthetic chemistry,

offering multiple reaction handles for the construction of complex molecular architectures.

Introduction and Strategic Importance
6-Bromo-5-iodopyridin-3-amine is a dihalogenated aminopyridine that has garnered interest

as a versatile intermediate in pharmaceutical research.[1] The strategic placement of an amino

group and two different halogen atoms on the pyridine core makes it an exceptionally useful

precursor for creating diverse chemical libraries.[1][2] The aminopyridine moiety is a well-

established pharmacophore found in numerous biologically active compounds, particularly

kinase inhibitors used in oncology.[3] The bromine and iodine substituents provide orthogonal

handles for sequential, regioselective cross-coupling reactions, enabling the controlled and

modular synthesis of highly substituted pyridine derivatives.[4]

Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties of 6-Bromo-5-iodopyridin-3-amine is

provided below. These properties are essential for handling, reaction setup, and purification.
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Property Value Source(s)

CAS Number 697300-68-8 [5]

Molecular Formula C₅H₄BrIN₂ [5]

Molecular Weight 298.91 g/mol [5]

Appearance White to light yellow solid [5]

Melting Point 128°C (Predicted) [5]

Boiling Point 383.3 ± 42.0 °C (Predicted) [5]

Density 2.426 g/cm³ (Predicted) [5]

Storage Conditions

Store at 2–8 °C under an inert

atmosphere (Nitrogen or

Argon)

[5]

Proposed Synthetic Protocol
While a specific peer-reviewed synthesis for 6-Bromo-5-iodopyridin-3-amine is not readily

available in the literature, a robust and scalable protocol can be proposed based on

established methods for the synthesis of the analogous isomer, 2-amino-5-bromo-3-

iodopyridine.[3] The proposed synthesis is a two-step process starting from 5-aminopyridine:

regioselective bromination followed by iodination.

Diagram of Proposed Synthetic Pathway
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Step 1: Regioselective Bromination

Step 2: Iodination

5-Aminopyridine

5-Amino-2-bromopyridine

NBS, Acetonitrile
(or other suitable solvent)

6-Bromo-5-iodopyridin-3-amine

NIS (or I₂, H₂SO₄, etc.)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Bromo-5-iodopyridin-3-amine.

Step 1: Regioselective Bromination of 5-Aminopyridine
The amino group in 5-aminopyridine is an ortho-, para-director. Therefore, electrophilic

bromination is expected to occur at the C2 and C6 positions, which are ortho to the amino

group. Careful control of reaction conditions is necessary to favor mono-bromination.

Methodology:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add

5-aminopyridine (1.0 eq.). Dissolve the starting material in a suitable anhydrous solvent such

as acetonitrile or dichloromethane.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS)

(1.0-1.1 eq.) portion-wise over 30 minutes, maintaining the low temperature to control

selectivity.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the

reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium

thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product, primarily 5-amino-2-

bromopyridine, can be purified by flash column chromatography.

Step 2: Iodination of 5-Amino-2-bromopyridine
The second step involves the iodination of the brominated intermediate. The directing effects of

the amino and bromo groups will guide the iodine to the C5 position.

Methodology:

Reaction Setup: In a round-bottom flask, dissolve the purified 5-amino-2-bromopyridine (1.0

eq.) in a suitable solvent. Based on analogous procedures, a strong acid medium like sulfuric

acid may be required to activate the ring for iodination.[3]

Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of

potassium iodate and potassium iodide.[3] The addition should be controlled, and the

reaction may require heating (e.g., to 100°C) to proceed to completion.

Reaction: Stir the mixture for 1-3 hours, monitoring by TLC or LC-MS.

Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding a

base (e.g., aqueous ammonia or sodium bicarbonate solution) until the pH is approximately

8.[3]

Purification: The resulting precipitate can be collected by filtration, washed with cold water,

and recrystallized from a suitable solvent like ethanol to yield pure 6-Bromo-5-iodopyridin-
3-amine.[3]
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Chemical Reactivity and Regioselective
Functionalization
The primary synthetic value of 6-Bromo-5-iodopyridin-3-amine lies in the differential reactivity

of its two halogen substituents, enabling sequential, site-selective functionalization. This is a

cornerstone of its utility in building complex molecules for drug discovery.

Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows

the general trend: C-I > C-Br > C-Cl.[4] This difference is primarily due to the bond dissociation

energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst

much more readily than the stronger C-Br bond.[6] This allows for selective reaction at the C5

position (iodine) while leaving the C6 position (bromine) intact for a subsequent, different

coupling reaction.

Diagram of Regioselective Cross-Coupling

6-Bromo-5-iodopyridin-3-amine Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Sonogashira)

R¹-Source
(Selective at C-I) 6-Bromo-5-(R¹)-pyridin-3-amine Second Pd-Catalyzed

Cross-Coupling

R²-Source
(Reaction at C-Br) 6-(R²)-5-(R¹)-pyridin-3-amine

Click to download full resolution via product page

Caption: Sequential functionalization exploiting C-I vs. C-Br reactivity.

Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling with boronic acids or

esters. It is a robust method for introducing aryl or heteroaryl substituents. A typical first step

would selectively couple an arylboronic acid at the C5 position.[7]

Sonogashira Coupling: This reaction introduces alkynyl groups, forming a C-C triple bond. It

is highly effective for selectively coupling a terminal alkyne at the C5-iodo position under mild

conditions, often using a palladium catalyst and a copper(I) co-catalyst.[4]
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Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to

introduce a second, different amino group. While the initial amino group is present,

subsequent amination at the C6-bromo position can be achieved after the C5 position has

been functionalized.[8]

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
The substituted aminopyridine framework is a privileged scaffold in medicinal chemistry,

particularly for the development of kinase inhibitors.[3] Tyrosine kinases are critical enzymes in

cellular signaling pathways, and their dysregulation is a hallmark of many cancers and

inflammatory diseases.[3][9]

Compounds like 6-Bromo-5-iodopyridin-3-amine serve as key starting materials for

synthesizing complex molecules that can fit into the ATP-binding pocket of kinases, thereby

inhibiting their function.[9][10] The ability to introduce diverse substituents at both the C5 and

C6 positions through regioselective cross-coupling allows medicinal chemists to systematically

explore the structure-activity relationship (SAR) and optimize compounds for potency,

selectivity, and pharmacokinetic properties. Numerous patents describe the use of related

substituted aminopyridines in the synthesis of inhibitors for kinases such as Syk kinase and

Janus kinases (JAK).[10][11]

Conclusion
6-Bromo-5-iodopyridin-3-amine is a high-value building block for advanced organic synthesis

and drug discovery. Its key strategic advantage lies in the differential reactivity of its iodo and

bromo substituents, which permits a modular and regioselective approach to constructing

highly decorated pyridine cores. By leveraging well-established palladium-catalyzed cross-

coupling methodologies, researchers can efficiently generate libraries of novel compounds,

particularly for the discovery of next-generation kinase inhibitors. This guide provides the

foundational knowledge—from a proposed synthesis to reactivity principles—required for its

effective application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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